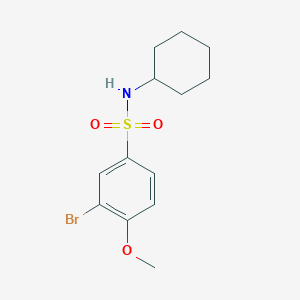

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

描述

属性

IUPAC Name |

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFSPCORQGSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide typically involves the following steps:

Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Sulfonamidation: The sulfonamide group is formed by reacting the brominated and methoxylated benzene derivative with cyclohexylamine (C6H11NH2) and a sulfonyl chloride, such as benzenesulfonyl chloride (C6H5SO2Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).

Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and 4-methoxybenzenesulfonic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-methoxybenzenesulfonamide derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines.

科学研究应用

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Comparative Data Table

生物活性

Overview

3-Bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a cyclohexyl group, and a methoxy group. Its molecular formula is C13H18BrNO3S. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties, as well as applications in cancer therapy.

The synthesis of this compound typically involves two main steps: methoxylation and sulfonamidation . The methoxy group is introduced through nucleophilic substitution using methanol in the presence of sodium hydroxide, followed by the formation of the sulfonamide group through reaction with cyclohexylamine and a sulfonyl chloride.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives with similar structural features have shown significant cytotoxicity against various human tumor cell lines, including HeLa and MCF7. The mechanism of action appears to involve interference with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. This suggests that tubulin may be a primary target for these compounds .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary results indicate that it exhibits inhibitory effects against certain bacteria and fungi, although further research is needed to establish its efficacy and mechanism of action in these contexts .

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways.

- Microtubule Interaction : Similar compounds have been shown to disrupt microtubule polymerization, impacting cell division and proliferation .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A comparative study demonstrated that derivatives of this compound exhibited sub-micromolar cytotoxicity against various cancer cell lines. The most potent derivatives were identified as effective inhibitors of microtubule polymerization, confirming their role as antitumor agents .

- Antimicrobial Testing : In vitro assays revealed that certain derivatives showed promising antimicrobial activity against both gram-positive and gram-negative bacteria. These findings warrant further investigation into their potential therapeutic applications .

Research Findings Summary

常见问题

Q. What are the standard synthetic routes for preparing 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide?

The synthesis typically involves sequential functionalization of a benzene sulfonamide scaffold. A common approach includes:

- Sulfonylation : Reacting 3-bromo-4-methoxybenzenesulfonyl chloride with cyclohexylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Halogenation control : Ensuring regioselective bromination at the 3-position via electrophilic aromatic substitution, guided by the directing effects of the methoxy group .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclohexyl group integration .

- X-ray Crystallography : Resolves 3D structure, including bond angles and packing interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, crucial for verifying bromine presence .

Advanced Research Questions

Q. How can cross-coupling reactions involving the bromine substituent be optimized?

The bromine atom at the 3-position enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Q. How does the methoxy group influence biological activity compared to other substituents?

The 4-methoxy group enhances solubility and modulates electronic effects, impacting receptor binding. Comparative studies with chloro or hydroxy analogs (e.g., 3-chloro-N-cyclohexyl-4-hydroxybenzenesulfonamide) show:

Q. How can contradictions in biological activity data across studies be resolved?

- Dose-response profiling : Re-evaluate IC values under standardized conditions (e.g., cell line consistency, serum concentration) .

- Structural analogs : Compare with derivatives like N-(3-bromophenethyl) sulfonamides to isolate substituent-specific effects .

- Gene expression analysis : Use microarray data (as in COMPARE studies) to correlate structural features with pathway activation .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in sulfonamide bond formation?

Q. How to address crystallographic disorder in structural studies?

- Twinned data refinement : Apply SHELXL’s TWIN and BASF commands for high-symmetry space groups .

- Thermal parameter analysis : Use anisotropic displacement parameters to model disordered cyclohexyl conformers .

Structure-Activity Relationship (SAR) Considerations

Q. What role does the cyclohexyl group play in target binding?

- Hydrophobic interactions : The cyclohexyl moiety anchors the compound in non-polar enzyme pockets, as seen in analogs like 4-bromo-N-cyclohexylbenzenesulfonamide .

- Conformational rigidity : Restricts rotational freedom, enhancing binding entropy compared to flexible alkyl chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。